molecular formula C11H14FN B1443485 3-(3-Fluorophenyl)-3-methylpyrrolidine CAS No. 1247573-87-0

3-(3-Fluorophenyl)-3-methylpyrrolidine

Cat. No. B1443485
M. Wt: 179.23 g/mol
InChI Key: PPYDNZUIGTWREI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance and its classification or role in chemical reactions.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It may also include studying the compound’s stability under different conditions.


Scientific Research Applications

1. Imaging Brain Histamine Subtype-3 Receptors

A study explored the use of nonimidazole 2-aminoethylbenzofurans, including compounds related to 3-(3-Fluorophenyl)-3-methylpyrrolidine, for developing radioligands for imaging brain histamine subtype 3 (H3) receptors in vivo using positron emission tomography (PET). This research highlights the potential of this chemotype for the development of PET radioligands for brain imaging (Bao et al., 2012).

2. Antimicrobial Activity of Succinimide Derivatives

Research on 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, which share a structural similarity with 3-(3-Fluorophenyl)-3-methylpyrrolidine, showed promising in vitro antifungal activities. These compounds, particularly 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, demonstrated significant inhibitory activities against a broad spectrum of fungi, indicating potential as novel fungicides (Cvetković et al., 2019).

3. Synthesis of Chiral Naphthyridones

A series of 7-substituted-1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, characterized by chiral aminopyrrolidine substituents, was synthesized. The absolute stereochemistry of the pyrrolidine ring was critical for maintaining good activity, and specific compounds in this series were selected for preclinical evaluation (Di Cesare et al., 1992).

4. Development of Non-Brain-Penetrant Histamine H3 Receptor Antagonists

Ketopiperazines with 2(R)-methylpyrrolidine, structurally related to 3-(3-Fluorophenyl)-3-methylpyrrolidine, were developed as histamine H3 antagonists. These compounds showed high selectivity, low brain penetration, and minimal interaction with cytochrome P450, indicating potential for pharmaceutical applications (Procopiou et al., 2007).

5. Synthesis of Bis(ether acid)s from Aromatic Diols

A study on the efficient synthesis of bis(3-cyanophenoxy)phenylenes, used as monomers for processable aromatic polymers, involved fluoro displacement from 3-fluorobenzonitrile, a chemical process related to the synthesis of 3-(3-Fluorophenyl)-3-methylpyrrolidine. This work contributes to the field of polymer chemistry (Eastmond & Paprotny, 1997).

6. Synthesis and Antibacterial Activity of Fluorinated Naphthyridones

Research on 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines, similar to 3-(3-Fluorophenyl)-3-methylpyrrolidine, demonstrated potent antibacterial activity. Lipophilicity increases in these compounds enhanced potency and pharmacokinetic profiles, making them promising for pharmaceutical applications (Kawakami et al., 2000).

7. Fluorination of 1-Methylpyrrole

Fluorination studies on 1-methylpyrrole yielded various fluoropyrrolidine derivatives, relevant to the understanding of the chemical properties and potential applications of 3-(3-Fluorophenyl)-3-methylpyrrolidine (Coe et al., 1975).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(3-fluorophenyl)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(5-6-13-8-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYDNZUIGTWREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-3-methylpyrrolidine

CAS RN

1247573-87-0
Record name 3-(3-fluorophenyl)-3-methylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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